N-hydroxyfluoren-9-imine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxyfluoren-9-imine oxide is a chemical compound that belongs to the class of imine oxides It is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the imine group, which is further bonded to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hydroxyfluoren-9-imine oxide can be synthesized through the oxidation of the corresponding imine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds under mild conditions, with the imine being treated with hydrogen peroxide and a base such as sodium hydroxide to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxyfluoren-9-imine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amine or hydroxylamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxy acids.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Nitrones, oximes, and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Substituted imine oxides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-hydroxyfluoren-9-imine oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-hydroxyfluoren-9-imine oxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in various biochemical pathways, leading to the formation of reactive intermediates that can exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyfluorene: A related compound with a hydroxyl group attached to the fluorene moiety.
Fluoren-9-ol: Another similar compound with a hydroxyl group on the fluorene ring.
9-Nitrofluorene: A nitro-substituted derivative of fluorene.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6802-60-4 |
---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
N-hydroxyfluoren-9-imine oxide |
InChI |
InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,15,16) |
InChI-Schlüssel |
WWJAHXKZQHDADN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+](O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.